molecular formula C14H16O3 B6255855 tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate CAS No. 208036-26-4

tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate

Cat. No. B6255855
CAS RN: 208036-26-4
M. Wt: 232.3
InChI Key:
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Description

The compound “tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate” is an organic compound. It contains a tert-butyl group, a phenyl group with a formyl (aldehyde) substituent, and a prop-2-enoate (acrylate) group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the acrylate group and the introduction of the tert-butyl and formylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky tert-butyl group, the aromatic phenyl ring, and the double bond in the acrylate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich phenyl ring, the electron-withdrawing acrylate group, and the sterically hindered tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylate group and the nonpolar tert-butyl group could impact its solubility .

Scientific Research Applications

Tert-butyl (tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate)-3-(4-formylphenyl)prop-2-enoate has been used in various scientific research applications. It has been used as a model compound for studying the reactivity of carboxylic acid esters. It has also been used as a reactant for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and food additives. In addition, it has been used in studies of the mechanism of action of various drugs, as well as in studies of the biochemical and physiological effects of drugs.

Mechanism of Action

Tert-butyl (tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate)-3-(4-formylphenyl)prop-2-enoate acts as a proton acceptor, which facilitates the transfer of protons between molecules. It is also known to act as a catalyst in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and food additives.
Biochemical and Physiological Effects
Tert-butyl (this compound)-3-(4-formylphenyl)prop-2-enoate has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. It has also been shown to have anti-cancer effects in cell culture studies. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

Tert-butyl (tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate)-3-(4-formylphenyl)prop-2-enoate has several advantages for use in lab experiments. It is a colorless liquid, which makes it easy to use and measure accurately. It is also relatively inexpensive and readily available. However, it is highly volatile and flammable, so it should be handled with caution.

Future Directions

In the future, tert-butyl (tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate)-3-(4-formylphenyl)prop-2-enoate could be used to develop new drugs and agrochemicals. It could also be used in studies to further explore its anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, it could be used to develop new methods of synthesis for organic compounds. Finally, it could be used to study the mechanism of action of various drugs and to explore the biochemical and physiological effects of drugs.

Synthesis Methods

Tert-butyl (tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate)-3-(4-formylphenyl)prop-2-enoate is synthesized via a three-step process. The first step involves the reaction of tert-butyl alcohol and formic acid in the presence of sulfuric acid as a catalyst. This reaction produces tert-butyl formate. The second step involves the reaction of tert-butyl formate and phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces tert-butyl (this compound)-3-(4-formylphenyl)prop-2-enoate. In the final step, the product is purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate involves the reaction of tert-butyl acetoacetate with 4-formylbenzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl acetoacetate", "4-formylbenzaldehyde", "base (such as sodium hydroxide or potassium carbonate)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve tert-butyl acetoacetate in the solvent.", "Add the base to the solution and stir until dissolved.", "Add 4-formylbenzaldehyde to the solution and stir for several hours at room temperature.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with cold solvent and dry under vacuum to obtain tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate." ] }

CAS RN

208036-26-4

Molecular Formula

C14H16O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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